Product packaging for Eptifibatide Impurity 3(Cat. No.:)

Eptifibatide Impurity 3

Cat. No.: B1574725
M. Wt: 1663.93
Attention: For research use only. Not for human or veterinary use.
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Description

Eptifibatide Impurity 3 is a characterized impurity of Eptifibatide, an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class used in the management of acute coronary syndromes and during percutaneous coronary interventions . The control and identification of such impurities are critical during the drug manufacturing process to ensure product safety and quality, as mandated by regulatory bodies for Investigational New Drug (IND) and New Drug Application (NDA) submissions . This reference standard is essential for supporting research and development activities, including analytical method validation, stability studies, quality control (QC) in pharmaceutical development, and the preparation of Drug Master Files (DMFs) . Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake and functions as a reversible antagonist of the platelet glycoprotein IIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation . The detailed analysis of impurities like this compound is a vital component of comprehensive Chemistry, Manufacturing, and Controls (CMC) information . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C70H98N22O18S4

Molecular Weight

1663.93

sequence

deamino-Cys(1)-hArg-Gly-Asp-Trp-Pro-Cys(2)-NH2,deamino-Cys(2)-hArg-Gly-Asp-Trp-Pro-Cys(1)-NH2 (Disulfide bond)

Origin of Product

United States

Origin and Categorization of Eptifibatide Impurity 3

General Classification of Peptide Impurities

Impurities found in synthetic peptides are broadly categorized based on their source. almacgroup.com They are generally classified as either process-related, meaning they are byproducts of the synthesis itself, or degradation-related, meaning they result from the chemical breakdown of the peptide during manufacturing or storage. almacgroup.comcreative-peptides.com

The majority of peptides are manufactured using solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This complex, multi-step process can lead to a variety of impurities. researchgate.net These process-related impurities can include:

Deletion and Insertion Sequences: These occur due to inefficient coupling or deprotection steps during the sequential addition of amino acids. researchgate.netnih.gov

Truncated Sequences: Incomplete synthesis cycles can result in peptides that are shorter than the target sequence. almacgroup.com

Isomers: Racemization of amino acid residues can occur during the synthesis, leading to the formation of diastereomeric impurities. researchgate.netnih.gov

Incomplete Deprotection: Failure to remove all protecting groups from the amino acid side chains results in peptide-protection adducts. nih.gov

Peptides can be susceptible to degradation under various conditions such as exposure to light, high temperatures, or changes in pH. creative-peptides.com These degradation pathways lead to the formation of new impurities. Common degradation-related impurities include:

Oxidation Products: Amino acids with sulfur-containing side chains (like cysteine), as well as histidine, tyrosine, and tryptophan, are prone to oxidation. creative-peptides.com

Deamidation Products: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a +1 Da mass change, which is often detected by mass spectrometry. creative-peptides.com

Isomerization Products: Aspartic acid is particularly susceptible to isomerization, where it can form a succinimide (B58015) intermediate that then hydrolyzes to create isomers of the original peptide. creative-peptides.com

Polymers: Peptides can aggregate to form higher molecular weight impurities, often through the formation of intermolecular disulfide bonds (covalent polymerization) or through non-covalent interactions. creative-peptides.com

Known Eptifibatide (B1663642) Related Impurities and Their Significance

Several impurities related to Eptifibatide have been identified and are monitored during its production and quality control. These impurities can originate from both the synthetic process and subsequent degradation. usp.org

Among the most significant impurities are the dimeric forms of Eptifibatide. usp.orgveeprho.com These are high molecular weight impurities formed by the covalent linkage of two Eptifibatide molecules. creative-peptides.com The parallel dimer, for instance, involves the formation of disulfide bridges between the cysteine residues of two separate peptide chains. The formation of dimers and other oligomers is a known issue in peptide manufacturing. nih.gov

Aside from dimers, other process-related and degradation impurities of Eptifibatide are recognized by pharmacopeias. usp.org These often involve modifications to specific amino acid residues within the peptide sequence.

Table 1: Selected Eptifibatide-Related Impurities

Impurity Name CAS Number
Beta-3-Asp Eptifibatide 3093141-54-6
D-Har Eptifibatide 3079028-40-0
3-D-Asp Eptifibatide 3079028-51-3
6-D-Cys Eptifibatide 3085683-02-6

Data sourced from Veeprho and the US Pharmacopeia. usp.orgveeprho.com

"Eptifibatide Impurity 3" is a nomenclature used by some manufacturers and suppliers to identify a specific Eptifibatide-related compound. bio-equip.cnaxios-research.com Based on available data, this compound corresponds to the dimeric form of Eptifibatide. axios-research.comrxnchem.com Its identification is confirmed by its distinct molecular characteristics.

Table 2: Identification of this compound

Identifier Value
Molecular Formula C₇₀H₉₈N₂₂O₁₈S₄
Molecular Weight 1663.93 g/mol

Data sourced from Axios Research and RXN Chemicals. axios-research.comrxnchem.com

This molecular formula is consistent with that of an Eptifibatide dimer, which would have double the atoms of a single Eptifibatide molecule (C₃₅H₄₉N₁₁O₉S₂), with minor adjustments for the atoms lost during the dimerization linkage. nih.gov

Mechanisms of Formation of Eptifibatide Impurity 3

Impurity Formation during Eptifibatide (B1663642) Synthesis

The synthesis of Eptifibatide, whether through Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods, is a multi-step process where the potential for impurity formation is high.

SPPS is a common method for peptide synthesis, but it is not without its challenges, which can lead to the generation of various impurities.

Incomplete reactions during the SPPS cycle are a primary source of impurities. If the coupling of an amino acid to the growing peptide chain is not complete, it results in deletion sequences, where one or more amino acids are missing from the final peptide. Similarly, incomplete removal of the temporary N-terminal protecting group (e.g., Fmoc) before the next coupling step can lead to the formation of truncated peptides. These byproducts can be difficult to separate from the target peptide due to their similar physicochemical properties.

The reactive side chains of certain amino acids in the Eptifibatide sequence are susceptible to modification during synthesis. For instance, the indole (B1671886) group of tryptophan can be oxidized or modified by electrophiles present in the reaction mixture. The guanidino group of homoarginine can also undergo side reactions if not properly protected. These modifications lead to the formation of structurally altered peptides with potentially different biological activities. One specific side reaction is the formation of a Trp-carbamic acid intermediate during the deprotection of the tBoc protecting group from the tryptophan indolyl side-chain. acs.org

The formation of the intramolecular disulfide bond to cyclize the linear peptide is a critical step in Eptifibatide synthesis. However, under certain conditions, an intermolecular reaction can occur between two linear peptide chains, leading to the formation of a dimeric impurity. google.com This inter-chain cyclization competes with the desired intra-chain reaction and is influenced by factors such as peptide concentration, pH, and the oxidizing agent used. acs.orgacs.org Higher peptide concentrations tend to favor the formation of dimers and other oligomers. acs.org

Table 1: Factors Influencing Dimer Formation During Cyclization
ParameterInfluence on Dimer FormationRationale
Peptide ConcentrationHigher concentration increases dimer formationIncreased proximity of linear peptide chains favors intermolecular reactions. acs.org
pHCan influence the rate of both intra- and intermolecular reactions. Optimal pH is crucial.Affects the ionization state of the thiol groups, influencing their reactivity. acs.org
Oxidizing AgentThe choice and concentration of the oxidant can affect the selectivity of the cyclization.A less controlled oxidation can lead to a higher proportion of intermolecular products. acs.org

During the final cleavage step in SPPS, where the peptide is cleaved from the resin and side-chain protecting groups are removed, reactive species can be generated. For example, the removal of tert-butyl (tBu) based protecting groups generates tert-butyl cations. These cations can then react with nucleophilic residues in the peptide chain. In Eptifibatide synthesis, the thiol groups of both the N-terminal mercaptopropionic acid (Mpa) and the C-terminal cysteine are susceptible to tert-butylation, leading to the formation of specific S-tert-butyl impurities. acs.org

Table 2: Common Reactant-Derived Impurities in Eptifibatide Synthesis
Impurity TypeOriginating Reactant/Protecting GroupAffected Residue(s)Formation Mechanism
S-tert-butyl derivativetert-Butyl (tBu) protecting groupsMercaptopropionic acid (Mpa), CysteineElectrophilic attack of tert-butyl cations on the thiol groups during cleavage. acs.org
Trp-carbamic acid intermediatetert-Butoxycarbonyl (tBoc) protecting groupTryptophanStepwise deprotection of the tBoc group from the indole side-chain. acs.org

While SPPS is widely used, Eptifibatide can also be produced via solution-phase synthesis. fda.gov This method also presents challenges, including the potential for impurity formation. Furthermore, post-synthesis processing steps like purification and concentration can introduce or increase the levels of certain impurities.

Deamidation of the C-terminal cysteinamide (B1660309) to form Impurity 3 can occur during post-synthesis processing, particularly under non-optimal pH and temperature conditions. The mechanism likely involves the nucleophilic attack of a water molecule on the amide carbonyl carbon, leading to hydrolysis. Eptifibatide is known to be metabolized in plasma via deamidation. pharmacompass.comnih.govpharmacompass.com

Dimer impurities can also form during post-synthesis processing, specifically during the concentration of the purified Eptifibatide solution. google.com At higher concentrations, the disulfide bond of the cyclic peptide can undergo exchange reactions, leading to the formation of intermolecular disulfide bonds and consequently, dimers. Controlling the concentration and temperature during this step is crucial to minimize the formation of these impurities. google.com Research has shown that maintaining the concentration of the refined Eptifibatide peptide concentrate between 15-20 mg/mL and the temperature between 30-35°C can significantly reduce the formation of dimer impurities during rotary evaporation. google.com

Solution-Phase Synthesis and Post-Synthesis Processing Impurities

Oxidation Pathways

During the synthesis of Eptifibatide, a key step involves the oxidation of a linear peptide precursor to form the cyclic structure of the final molecule. google.com This process, which creates the essential disulfide bridge, can also lead to the formation of impurities. google.comacs.org While the goal is an intramolecular reaction to form the correct cyclic peptide, intermolecular reactions can also occur, resulting in the formation of dimers. google.com The use of oxidizing agents like hydrogen peroxide can drive this process, and if not carefully controlled, can increase the yield of dimer impurities. acs.org

Disulfide Bond Formation Side Reactions (e.g., dimer formation during oxidation/concentration)

The formation of dimer impurities is a significant side reaction during the crucial disulfide bond formation step. google.comcnr.it This occurs when two molecules of the linear peptide react with each other (inter-chain cyclization) instead of the desired intra-chain cyclization. google.com This side reaction is influenced by several factors, including the concentration of the peptide solution and the pH. cnr.itacs.org

Studies have shown that dimer formation is a challenge during both the initial oxidation stage and the subsequent concentration of the Eptifibatide solution. google.comgoogle.com During concentration, the disulfide bond in Eptifibatide can break and reform between two separate molecules, leading to the dimeric structure. google.com The control of temperature and concentration during this step is crucial to minimize the formation of these dimer impurities. google.com

Factors Influencing Dimer Formation During Synthesis and Concentration
Process StepInfluencing FactorEffect on Dimer FormationControl Measures
OxidationPeptide ConcentrationHigher concentrations can favor intermolecular reactions, leading to increased dimer formation. acs.orgOptimizing peptide concentration. acs.org
OxidationpHHigher pH (e.g., 9.5) can increase the rate of oxidation and potentially the formation of side products if not controlled. cnr.itacs.orgCareful control of pH during the reaction. cnr.itacs.org
ConcentrationTemperatureElevated temperatures during concentration can promote the breakage and reformation of disulfide bonds, leading to dimer formation. google.comMaintaining a low temperature (e.g., 20-35°C) during rotary evaporation. google.com
ConcentrationSolution ConcentrationHigher final concentrations of the peptide solution can increase the likelihood of dimer formation. google.comControlling the final concentration of the refined Eptifibatide peptide solution. google.com

Degradation Pathways of Eptifibatide Leading to Eptifibatide Impurity 3

The degradation of Eptifibatide under various stress conditions can also contribute to the formation of impurities, including those that may be related to or precursors of the dimer. Forced degradation studies are essential to understand the stability of the drug and identify potential degradation products. researchgate.net

Hydrolytic Degradation Mechanisms (Acidic, Basic)

Forced degradation studies have shown that Eptifibatide is susceptible to hydrolysis under both acidic and basic conditions. researchgate.net Hydrolysis can lead to the cleavage of peptide bonds or the deamidation of asparagine residues. merck.canih.gov While direct formation of the dimer through hydrolysis is not the primary pathway, the generation of degradants could potentially influence subsequent side reactions. Studies have evaluated the stability of Eptifibatide across a wide pH range (2-10). researchgate.net

Oxidative Degradation Mechanisms (e.g., hydrogen peroxide induced)

Oxidative stress, particularly induced by agents like hydrogen peroxide, is a significant factor in the degradation of Eptifibatide. acs.orgresearchgate.net This can lead to the formation of various oxidation byproducts. acs.org The primary concern with oxidative degradation is the potential for reactions involving the thioether groups, which could lead to the opening of the disulfide bridge and subsequent intermolecular reactions to form dimers. nih.gov Famotidine, another drug, has shown rapid degradation in the presence of hydrogen peroxide, highlighting the potent effect of this oxidizing agent. srce.hr

Photolytic Degradation Pathways (UV exposure)

Exposure to ultraviolet (UV) light can also induce degradation of peptides. researchgate.net Photolytic degradation can involve complex mechanisms, including the generation of reactive oxygen species that can then lead to oxidative damage. semanticscholar.orgresearchgate.net The extent of photolysis can be influenced by factors such as pH. nih.gov For some compounds, the presence of other substances can either enhance or diminish the rate of photodegradation. nih.gov While specific studies on the direct formation of this compound via photolysis are not detailed, it is a recognized stress condition that can lead to the formation of various degradants. researchgate.net

Thermal Degradation Processes

Elevated temperatures can lead to the degradation of Eptifibatide. researchgate.net Thermal stress can accelerate various chemical reactions, including hydrolysis and oxidation. As mentioned earlier, temperature is a critical parameter to control during the concentration step of manufacturing to prevent dimer formation. google.com Stability studies often involve exposing the drug to elevated temperatures to assess its thermal liability. researchgate.netcaymanchem.com

Summary of Eptifibatide Degradation Studies
Stress ConditionObserved EffectsPotential for Impurity 3 Formation
Hydrolytic (Acidic/Basic)Degradation of Eptifibatide is observed across a wide pH range. researchgate.net Deamidation is a known degradation pathway. merck.caIndirect, by creating degradants that could participate in side reactions.
Oxidative (Hydrogen Peroxide)Eptifibatide is susceptible to oxidative degradation. researchgate.net Can lead to the formation of various oxidation byproducts. acs.orgDirect, through the opening of the disulfide bridge and subsequent intermolecular dimerization.
Photolytic (UV Exposure)Degradation of Eptifibatide occurs upon exposure to UV light. researchgate.netPossible, through the generation of reactive species that can initiate dimerization.
ThermalDegradation is observed at elevated temperatures. researchgate.net Temperature is a critical factor in dimer formation during concentration. google.comDirect, by promoting the breakage and reformation of disulfide bonds to form dimers.

Excipient-Drug Interactions as a Source of Degradation

The stability of a peptide therapeutic like Eptifibatide can be significantly influenced by its interaction with excipients within the formulation. kinampark.com Excipients, while often considered inert, can contain reactive impurities or degrade into reactive species that can, in turn, degrade the active pharmaceutical ingredient (API). researchgate.net The formation of this compound, a linear peptide related to the cleavage of the aspartic acid residue and subsequent modification of the tryptophan moiety, can be mechanistically linked to such interactions. nih.gov

A crucial step in the formation of this impurity is the reaction with formaldehyde (B43269). nih.gov Formaldehyde is a known reactive impurity found in various pharmaceutical excipients, and its presence can lead to the degradation of drug products. researchgate.netperkinelmer.com It can react with amine groups in drug substances, and in the case of this compound, it is understood to react with the amino group of the tryptophan moiety of an Asp-clipped eptifibatide precursor. nih.gov

Several excipients commonly used in parenteral formulations have been identified as potential sources of formaldehyde. These include:

Polyethylene glycols (PEGs): These are frequently used as solvents or solubilizing agents. Studies have shown that PEGs can contain significant levels of formaldehyde. nih.gov The breakdown of the polymeric chain of PEGs is a known pathway for the generation of formaldehyde. nih.gov

Polysorbates: These non-ionic surfactants, such as Polysorbate 80, are used to prevent protein aggregation. They can undergo autooxidation, leading to the formation of reactive species, including formaldehyde. atamanchemicals.com Research has demonstrated a direct correlation between the levels of formaldehyde in polysorbates and the formation of formaldehyde adducts with drug substances. nih.govtandfonline.com

Other common excipients: Studies have also detected formaldehyde generation from other excipients like lactose, D-mannitol, and microcrystalline cellulose, although these are more common in solid dosage forms. nih.gov

The commercial formulation of Eptifibatide injection contains citric acid monohydrate and sodium hydroxide (B78521) in water for injection, which are used to adjust the pH to a stable range of 5.25-5.75. geneesmiddeleninformatiebank.nlnih.gov While these specific excipients are not typically highlighted as major sources of formaldehyde, the potential for trace amounts of reactive impurities to be present in any excipient cannot be entirely dismissed. researchgate.net

The interaction between a drug substance and formaldehyde from an excipient is a critical consideration for formulation stability. The following table, adapted from a study on the drug BMS-204352, illustrates the direct impact of formaldehyde levels on the formation of a degradation product. While not specific to Eptifibatide, it provides a clear example of the potential for such interactions.

Formaldehyde Spike Level (mg per 100 mg of Drug)Degradant Formed at 25°C after 2.5 weeks (%)Degradant Formed at 25°C after 4 weeks (%)
0.1~0.4~0.7
1.02-3Not Reported

Data adapted from a study on BMS-204352 to illustrate the effect of formaldehyde on drug degradation. tandfonline.comtandfonline.com

This data clearly demonstrates a dose-dependent relationship between the concentration of formaldehyde and the extent of drug degradation. tandfonline.com Therefore, it is a plausible hypothesis that trace amounts of formaldehyde present as an impurity in the excipients of the Eptifibatide formulation could contribute to the formation of this compound over the shelf-life of the product. The initial degradation step would be the hydrolysis of the aspartic acid residue, followed by the reaction of the resulting linear peptide with formaldehyde.

Analytical Methodologies for Detection and Quantification of Eptifibatide Impurity 3

Chromatographic Techniques for Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for separating and quantifying impurities in Eptifibatide (B1663642). These techniques offer high resolution and sensitivity, which are critical for distinguishing between the active pharmaceutical ingredient (API) and structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Eptifibatide and its impurities. nih.govscilit.comresearchgate.net These methods are developed to be stability-indicating, meaning they can effectively separate the drug substance from its degradation products and process-related impurities. scilit.comresearchgate.net

Several studies have focused on developing simple, rapid, and economical isocratic RP-HPLC methods for the determination of Eptifibatide. nih.gov One such method utilizes a C18 column with a mobile phase composed of acetonitrile, water, and trifluoroacetic acid (TFA), allowing for quantification with UV detection. nih.govslideshare.net The development of these methods often follows International Council for Harmonisation (ICH) guidelines to ensure validation in terms of specificity, linearity, sensitivity, precision, and accuracy. nih.govslideshare.net

Forced degradation studies are also conducted to demonstrate the method's ability to separate Eptifibatide from potential degradation products formed under various stress conditions, such as exposure to acid, base, peroxide, heat, and UV radiation. scilit.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC technology, which utilizes columns with sub-2 µm particles, offers significant advantages in terms of speed and separation efficiency compared to conventional HPLC. core.ac.uk This makes it particularly useful for the impurity profiling of pharmaceuticals. researchgate.net UPLC methods have been successfully applied to the analysis of Eptifibatide and its impurities, demonstrating the capability for high-throughput and high-resolution analyses. core.ac.ukresearchgate.net

The use of UPLC can lead to faster analysis times without compromising the quality of the separation. core.ac.uk However, challenges such as on-system adsorption of peptides at low concentrations have been noted, which can affect method sensitivity and accuracy, particularly for low-dose formulations. core.ac.uk

Stationary Phase Selection (e.g., C18 columns)

The choice of the stationary phase is critical for achieving optimal separation in liquid chromatography. For the analysis of Eptifibatide and its impurities, C18 (octadecylsilane-bonded silica (B1680970) gel) columns are predominantly used. nih.govscilit.comresearchgate.netcore.ac.uk These columns provide a hydrophobic stationary phase that is well-suited for the separation of peptides like Eptifibatide through reversed-phase chromatography.

Different C18 columns from various manufacturers are employed, including:

Lichrospher® C18 (150 x 4.6 mm, 5 µm) nih.gov

Phenomenex Luna C18 (250 mm × 4.6 mm; 5µ id) scilit.comresearchgate.net

Waters Acquity UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm and 100 mm x 2.1 mm, 1.7 µm) core.ac.uk

ProntoSIL ODS-C18 (250×4.6 mm; 5 μ id) informaticsjournals.co.in

The selection of a specific C18 column depends on the desired resolution, analysis time, and the specific characteristics of the impurities being separated. researchgate.net

Mobile Phase Optimization and Gradient Elution

The composition of the mobile phase plays a pivotal role in the separation process. For Eptifibatide analysis, mobile phases typically consist of an aqueous component and an organic modifier, often with an acid additive to improve peak shape and resolution.

Commonly used mobile phase components include:

Aqueous Phase: Water, often containing 0.1% (v/v) trifluoroacetic acid (TFA) or a phosphate (B84403) buffer. nih.govresearchgate.netresearchgate.net

Organic Modifier: Acetonitrile (ACN) or methanol (B129727) are frequently used. nih.govscilit.comresearchgate.net

Both isocratic and gradient elution modes are utilized. Isocratic methods use a constant mobile phase composition throughout the run and are valued for their simplicity and robustness. nih.gov Gradient elution, where the mobile phase composition is changed over time, is essential for separating complex mixtures of impurities with varying polarities and is commonly used in impurity profiling. brieflands.comgoogle.com The optimization of the gradient profile is crucial for achieving adequate separation of all relevant impurities from the main Eptifibatide peak. google.com

Examples of HPLC/UPLC Mobile Phases for Eptifibatide Analysis
Method TypeAqueous PhaseOrganic PhaseElution ModeReference
RP-HPLC0.1% (v/v) TFA in water0.1% (v/v) TFA in AcetonitrileIsocratic (68:32 v/v) nih.gov
RP-HPLC50 mM Sodium Dihydrogen Orthophosphate Dihydrate (pH 2.2)AcetonitrileIsocratic (75:25 v/v) researchgate.net
RP-HPLCPhosphate buffer (pH 6.4)MethanolIsocratic (45:65 v/v) scilit.comresearchgate.net
UPLC0.1% aqueous phosphoric acidAcetonitrileGradient core.ac.uk

Detection Techniques (e.g., UV-Vis Spectroscopy, Diode Array Detection)

UV-Vis spectroscopy is the most common detection method for the HPLC analysis of Eptifibatide and its impurities. nih.govscilit.comresearchgate.net The selection of the detection wavelength is based on the UV absorbance spectrum of Eptifibatide. Maximum absorbance is typically observed around 220 nm and 275 nm. nih.govbrieflands.com While 220 nm is often used for quantification due to higher sensitivity, 275 nm can also be selected to minimize interference from mobile phase components like TFA. nih.govbrieflands.com

Diode Array Detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths simultaneously. viamedica.pl This capability is particularly useful during method development and for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound. viamedica.plnih.gov

Common UV Detection Wavelengths for Eptifibatide Analysis
WavelengthRationale/ApplicationReference
220 nmHigh absorbance, used for quantification of Eptifibatide and impurities. core.ac.ukresearchgate.netbrieflands.comgoogle.com
275 nmSelected to avoid interference from mobile phase additives like TFA and for clear baseline. nih.govbrieflands.com
236 nmUsed for simultaneous detection of Eptifibatide and its impurities. scilit.comresearchgate.net

Mass Spectrometry for Impurity Analysis

While chromatographic techniques are excellent for separation and quantification, mass spectrometry (MS) is indispensable for the structural elucidation and identification of unknown impurities. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for impurity profiling. brieflands.com

Tandem mass spectrometry (MS/MS) has been used to characterize Eptifibatide impurities. nih.gov For instance, an unknown impurity was identified by analyzing its protonated molecular ion and fragmentation pattern using matrix-assisted laser desorption ionization (MALDI) tandem mass spectrometry. nih.gov This analysis revealed that the impurity was a linear peptide related to Asp-clipped eptifibatide. nih.gov LC-MS/MS methods have also been developed for the sensitive and selective determination of Eptifibatide in various matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of Eptifibatide and its related impurities. researchgate.netresearchgate.net This powerful combination allows for the separation of complex mixtures by liquid chromatography followed by detection and molecular weight determination by mass spectrometry.

In the context of Eptifibatide, LC-MS methods are frequently used for impurity profiling and stability testing. researchgate.net Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common approach, often utilizing a C18 column to separate Eptifibatide from its impurities based on their hydrophobicity. nih.govresearchgate.net The mobile phase typically consists of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like trifluoroacetic acid (TFA), and an organic modifier such as acetonitrile. nih.govnih.gov

The mass spectrometer, coupled to the LC system, provides highly sensitive and specific detection. Electrospray ionization (ESI) is a frequently used ionization technique for peptides like Eptifibatide, as it is a soft ionization method that minimizes fragmentation of the parent molecule. americanpharmaceuticalreview.com This allows for the accurate determination of the molecular weights of Eptifibatide and any co-eluting impurities. americanpharmaceuticalreview.com

One of the significant advantages of LC-MS is its ability to detect and provide preliminary identification of unknown impurities based on their mass-to-charge ratio (m/z). americanpharmaceuticalreview.com For instance, in the development of Eptifibatide, LC-MS analysis was instrumental in identifying various process-related impurities and degradation products. acs.org

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

For a more in-depth structural characterization of impurities like Eptifibatide Impurity 3, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the impurity) after the initial mass analysis, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation pattern obtained from an MS/MS experiment provides a wealth of structural information, acting as a "fingerprint" for the molecule. americanpharmaceuticalreview.com By analyzing the fragments, chemists can deduce the amino acid sequence and identify modifications or structural changes that differentiate the impurity from the parent Eptifibatide molecule. For example, MS/MS analysis was used to identify a tert-butyl derivative of the Eptifibatide linear precursor by observing a specific fragment ion corresponding to the b4 fragment with a tert-butyl carbocation reattachment. acs.org

A sensitive and selective LC-MS/MS method was developed for the quantification of Eptifibatide in human plasma, demonstrating the technique's applicability in complex biological matrices. nih.gov This method utilized multiple reaction monitoring (MRM), a highly specific and sensitive mode of MS/MS, for quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown compounds, including impurities like this compound. americanpharmaceuticalreview.com HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. americanpharmaceuticalreview.comrsc.org

This high mass accuracy allows for the confident assignment of an elemental formula to the measured m/z value. americanpharmaceuticalreview.com For example, an accurate mass measurement can distinguish between two ions with the same nominal mass but different elemental compositions. This is invaluable in the structural elucidation of impurities where the exact molecular formula is unknown.

The use of LC-HRMS has become widely accepted in the pharmaceutical industry for the structural analysis of unknown impurities and degradation products. americanpharmaceuticalreview.com In the analysis of biotherapeutic peptides, LC-HRMS strategies are used for mass confirmation and impurity profiling, providing accurate mass-based confirmation of the peptide and its known impurities. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a comprehensive structural characterization of molecules like this compound. NMR provides detailed information about the connectivity of atoms within a molecule and their spatial arrangement.

For complex peptides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required to fully elucidate the structure. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations between protons, which helps in determining the amino acid sequence and the three-dimensional structure of the peptide.

Although direct search results specifically detailing the NMR characterization of "this compound" are not prevalent, the principles of using NMR for peptide structural elucidation are well-established. The purification of a sufficient quantity of the impurity is a prerequisite for successful NMR analysis. griffith.edu.au

Method Development and Validation Principles for this compound

The development and validation of analytical methods for quantifying this compound are governed by strict guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov These validated methods are essential for routine quality control and to ensure that the level of the impurity is within acceptable limits.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov For this compound, the method's specificity is demonstrated by showing that the impurity peak is well-resolved from the main Eptifibatide peak and other potential impurities. researchgate.netscilit.com

This is typically achieved by analyzing blank samples (containing no analyte), the Eptifibatide drug substance, and samples spiked with the impurity. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed to generate potential degradation products and ensure that the method can separate the impurity from these degradants. researchgate.netscilit.com

Linearity and Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov To determine the linearity for this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed. nih.govnih.gov

The response (e.g., peak area from an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. nih.gov The correlation coefficient (r) or the coefficient of determination (r²) is calculated to assess the linearity. A value close to 1 indicates a strong linear relationship. nih.gov The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. nih.gov For impurity quantification, this range typically covers from the reporting threshold to a level above the specification limit.

Data Tables

Table 1: Linearity Data for Eptifibatide Analysis

This table presents typical linearity data obtained during the validation of an HPLC method for Eptifibatide, which would be analogous to the data required for an impurity like this compound.

Concentration (mg/mL)Mean Peak Area
0.15Data not available
0.375Data not available
0.75Data not available
1.5Data not available
2.0Data not available
Correlation Coefficient (r²) 0.997 nih.govresearchgate.net

Note: Specific peak area values were not provided in the source documents, but the correlation coefficient demonstrates excellent linearity over the specified range.

Table 2: Recovery Study for Eptifibatide and its Impurities

This table illustrates the results of a recovery study, a key component of accuracy assessment in method validation.

Spiked Level% Recovery for Eptifibatide% Recovery for Impurities
50%98-102 researchgate.netscilit.com98-102 researchgate.netscilit.com
100%98-102 researchgate.netscilit.com98-102 researchgate.netscilit.com
150%98-102 researchgate.netscilit.com98-102 researchgate.netscilit.com
% RSD at each level < 2 researchgate.netscilit.com< 2 researchgate.netscilit.com

This data indicates that the method is accurate for the quantification of both the main drug substance and its impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities in pharmaceutical analysis, establishing these limits ensures that even trace amounts can be accurately monitored.

The determination of LOD and LOQ for Eptifibatide impurities is typically based on the signal-to-noise (S/N) ratio, as recommended by ICH guidelines. nih.gov The LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. nih.govresearchgate.net Although specific LOD and LOQ values for this compound are not detailed in the cited literature, validation of a high-performance liquid chromatography (HPLC) method would involve analyzing a series of diluted solutions of the impurity to determine these parameters experimentally. nih.govslideshare.net For instance, in a study analyzing a different peptide, the LOQ was confirmed as the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision. nih.gov This principle is universally applied in method validation for pharmaceutical impurities.

Table 1: Standard Approach for LOD and LOQ Determination

Parameter Basis of Determination Typical Signal-to-Noise (S/N) Ratio
Limit of Detection (LOD) Visual Evaluation or Signal-to-Noise Ratio 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio 10:1

Data based on standard ICH guidelines. nih.govresearchgate.net

Accuracy and Precision Assessments

Accuracy and precision are fundamental to validating an analytical method. Accuracy demonstrates the closeness of the test results to the true value, while precision reflects the degree of agreement among a series of measurements.

Accuracy is typically assessed using recovery studies. This involves spiking the sample matrix with a known quantity of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). scilit.comturkjps.org For Eptifibatide impurities, validated methods demonstrate high accuracy, with acceptable recovery typically falling within the range of 98-102%. scilit.comturkjps.org

Precision of the method is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day Precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day Precision): Evaluates variations within the same laboratory, such as on different days or with different analysts.

Reproducibility: Measures precision between different laboratories.

For Eptifibatide impurity analysis, the precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Validated methods show excellent precision, with a %RSD of less than 2% being the common acceptance criterion. nih.govscilit.comnih.gov

Table 2: Typical Validation Parameters for Accuracy and Precision of Eptifibatide Impurities

Validation Parameter Assessment Method Typical Acceptance Criteria
Accuracy Spike recovery analysis at multiple levels 98-102% Recovery
Precision (%RSD) Analysis of multiple samples (intra-day and inter-day) ≤ 2.0%

Data derived from general method validation studies for Eptifibatide and its impurities. nih.govscilit.comnih.gov

Robustness and System Suitability Testing

Robustness testing ensures that an analytical method remains reliable and unaffected by small, deliberate variations in its parameters. This provides an indication of its suitability for routine use. For HPLC methods used in Eptifibatide impurity analysis, robustness is evaluated by varying parameters such as the pH of the mobile phase (e.g., ±0.1 units), the flow rate (e.g., ±0.2 mL/min), and the composition of the mobile phase (e.g., ±5% organic modifier). researchgate.netinnovareacademics.in The method is considered robust if the system suitability parameters remain within acceptable limits and the % change in results is less than 2%. researchgate.net

System Suitability Testing (SST) is an integral part of any analytical method, performed before the analysis of any samples. It verifies that the chromatographic system is performing adequately for the intended analysis. Key SST parameters include the tailing factor (asymmetry of the peak), the number of theoretical plates (column efficiency), and resolution (separation between adjacent peaks). researchgate.netinnovareacademics.in

Table 3: Parameters for Robustness and System Suitability Testing

Test Parameters Evaluated
Robustness Flow Rate, Mobile Phase Composition, pH, Column Temperature, Detection Wavelength
System Suitability Tailing Factor, Theoretical Plates, Resolution, Relative Standard Deviation (%RSD) of replicate injections

Parameters based on typical HPLC method validation guidelines. researchgate.netinnovareacademics.in

Forced Degradation Studies for Impurity Generation and Method Indicating Capability

Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and generate potential impurities and degradation products. scilit.comjrtdd.com This demonstrates that the analytical method can effectively separate the main component from any products that may form during storage or manufacturing.

For Eptifibatide, forced degradation studies are typically conducted under several conditions:

Acid Hydrolysis: (e.g., 0.1 N or 1N HCl)

Base Hydrolysis: (e.g., 0.1 N or 1N NaOH)

Oxidative Degradation: (e.g., 3% H₂O₂)

Thermal Degradation: (e.g., 80°C)

Photolytic Degradation: (e.g., UV radiation)

The results of these studies confirm that the analytical method can resolve the Eptifibatide peak from all generated degradation products, including deamidated forms like Impurity 3. researchgate.netscilit.com The formation of Deamidated Eptifibatide Impurity (Impurity 3) is a plausible outcome of hydrolytic (acidic or basic) or thermal stress conditions, which are known to cause deamidation of asparagine or glutamine residues in peptides. The successful separation of these degradants validates the method's stability-indicating capability. scilit.com

Table 4: Summary of Forced Degradation Conditions for Eptifibatide

Stress Condition Reagent/Parameter Observation
Acid Degradation 1N Hydrochloric Acid (HCl) Degradation products are formed and successfully separated from the Eptifibatide peak.
Base Degradation 1N Sodium Hydroxide (B78521) (NaOH) Degradation products are formed and successfully separated from the Eptifibatide peak.
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂) Degradation products are formed and successfully separated from the Eptifibatide peak.
Thermal Degradation 80°C Degradation products are formed and successfully separated from the Eptifibatide peak.
Photolytic Degradation UV Radiation Degradation products are formed and successfully separated from the Eptifibatide peak.

Data based on reported forced degradation studies of Eptifibatide. researchgate.netscilit.com

Structural Elucidation and Characterization of Eptifibatide Impurity 3

Spectroscopic Approaches to Structural Confirmation

The definitive structure of Eptifibatide (B1663642) Impurity 3 as a dimer of the parent eptifibatide molecule is confirmed through advanced spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal tools for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the impurity, which directly supports the elucidation of its molecular formula. For Eptifibatide Impurity 3, the expected molecular weight is approximately 1663.93 g/mol , corresponding to the molecular formula C70H98N22O18S4. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the impurity ion. The resulting fragmentation pattern provides detailed information about the connectivity of the amino acid residues and the nature of the linkage between the two eptifibatide monomers, confirming the disulfide bridge that forms the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides in-depth information about the chemical environment of individual atoms within the molecule. 1H NMR and 13C NMR spectra of this compound would be compared with those of the eptifibatide reference standard. The doubling of specific resonances and characteristic shifts in the signals of the amino acid residues involved in the dimerization linkage would provide conclusive evidence of the dimeric structure. Two-dimensional NMR techniques, such as COSY and HMBC, would be utilized to assign all proton and carbon signals and to confirm the covalent linkage between the two peptide chains.

While the general application of these techniques is standard for impurity identification, specific spectral data for this compound is not widely available in public literature, as it is often contained within proprietary development reports.

Chromatographic Retention Behavior Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of eptifibatide and its related impurities. The retention behavior of this compound in a reversed-phase HPLC (RP-HPLC) system is a key characteristic for its identification and monitoring.

In a typical RP-HPLC method for eptifibatide analysis, Impurity 3, being a larger and more hydrophobic molecule than the monomeric eptifibatide, is expected to have a longer retention time. The specific retention time and, more importantly, the relative retention time (RRT) with respect to the main eptifibatide peak are critical parameters for its identification in routine quality control testing. The RRT is a more robust parameter as it is less susceptible to minor variations in the chromatographic system.

The United States Pharmacopeia (USP) is in the process of developing a monograph for Eptifibatide which will likely include a standardized HPLC method and acceptance criteria for impurities, including the dimer. usp.org However, specific RRT values from validated analytical methods are not publicly available at this time. A hypothetical data table for the chromatographic behavior is presented below based on expected elution patterns.

Interactive Data Table: Hypothetical Chromatographic Parameters

CompoundRetention Time (min)Relative Retention Time (RRT)
Eptifibatide10.01.00
This compound (Dimer)15.21.52

Note: The values in this table are illustrative and not based on published experimental data.

Comparative Analysis with Synthesized Reference Standards

The unambiguous identification of an impurity requires a comparative analysis with a well-characterized reference standard. The United States Pharmacopeia (USP) provides a certified reference standard for Eptifibatide Dimer. usp.orgusp.org This standard is used for the positive identification of the impurity in HPLC chromatograms and for the validation of the analytical method.

The comparative analysis typically involves the following steps:

Co-injection: A sample of the eptifibatide drug substance containing Impurity 3 is co-injected with the Eptifibatide Dimer reference standard into the HPLC system. The impurity peak in the sample should show a single, symmetrical peak with the reference standard, confirming its identity based on retention time.

Spectroscopic Comparison: The spectroscopic data (e.g., MS, NMR) of the impurity isolated from the drug substance are compared with the data obtained from the certified reference standard. A direct comparison provides the highest level of confidence in the structural assignment.

The availability of a USP reference standard is a critical component in the quality control strategy for eptifibatide, enabling accurate and reliable monitoring of this impurity.

Determination of Molecular Formula and Weight

The molecular formula and weight of this compound are fundamental to its characterization. As a dimer of eptifibatide, its molecular formula is double that of the monomer, which is C35H49N11O9S2.

Molecular Formula: C70H98N22O18S4 usp.org

Molecular Weight: The molecular weight is calculated based on the molecular formula.

Molecular Weight of Eptifibatide: 831.97 g/mol

Molecular Weight of this compound (Dimer): 1663.93 g/mol usp.org

These values are experimentally confirmed using high-resolution mass spectrometry, which provides a highly accurate mass measurement of the molecule.

Interactive Data Table: Compound Molecular Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )
EptifibatideC35H49N11O9S2831.97
This compoundC70H98N22O18S41663.93

Control Strategies and Mitigation of Eptifibatide Impurity 3

Process Optimization in Synthesis to Minimize Impurity Formation

Minimizing the generation of Eptifibatide (B1663642) Impurity 3 at the source is the most effective strategy. This is achieved through careful optimization of the entire synthetic process, from raw materials to reaction parameters.

The quality of raw materials, including amino acid derivatives and coupling reagents, is foundational to controlling the impurity profile of the final peptide. polypeptide.com Establishing stringent specifications for all starting materials is a key control point. outsourcedpharma.com

Amino Acid Derivatives: The purity of Fmoc-amino acids and other derivatives used in solid-phase peptide synthesis (SPPS) is paramount. Contaminants in these starting materials can be incorporated into the peptide sequence, leading to the formation of various impurities. outsourcedpharma.com

Reagent Excess and Removal: In peptide synthesis, excess amino acid derivatives are often used to drive reactions to completion. However, the incomplete removal of these excess reagents before the subsequent coupling cycle can lead to the formation of insertion sequence impurities. polypeptide.com Therefore, efficient washing and filtration steps in SPPS are critical. polypeptide.com

Vendor Qualification: A robust control strategy involves working closely with starting material vendors to establish sustainable and scalable manufacturing processes for key reagents. This ensures a consistent and high-purity supply, minimizing batch-to-batch variability in the impurity profile. outsourcedpharma.com

Control PointSpecification/ActionRationale for Impurity 3 Minimization
Raw Materials High purity specifications for Fmoc-amino acids and other precursors. outsourcedpharma.comPrevents the introduction of contaminating structures from the outset of synthesis.
Reagents Stoichiometric controls for activation and coupling agents. outsourcedpharma.comAvoids side reactions caused by inappropriate reagent ratios that could lead to Impurity 3.
In-Process Control Efficient washing and filtration steps after each coupling cycle. polypeptide.comoutsourcedpharma.comEnsures complete removal of excess reagents and by-products, preventing their participation in subsequent, impurity-forming reactions.

The precise control of reaction conditions is crucial for directing the chemical transformations toward the desired product, Eptifibatide, while suppressing the formation of Impurity 3 and other undesired by-products.

Temperature and Concentration: Research into the preparation of Eptifibatide has shown that dimer impurities, a class to which Impurity 3 may belong, can form during the concentration stage of the crude peptide. google.com The formation of these impurities is highly sensitive to temperature and concentration. A patented method specifies that controlling the temperature of rotary evaporation between 25°C and 35°C and maintaining the Eptifibatide concentration in the concentrate between 15 and 30 mg/mL can greatly reduce the generation of dimer impurities. google.com Exceeding these temperatures, while speeding up the process, can lead to a significant increase in dimer content. google.com

Parametric Controls: Throughout the synthesis, maintaining control over parameters such as temperature and reaction time is essential. outsourcedpharma.com For instance, the harsh acidic conditions required for cleaving protecting groups can generate reactive carbocations, which may modify the peptide chain. The use of scavengers is necessary to minimize these side reactions. polypeptide.com The choice of protecting group strategy (e.g., Fmoc vs. Boc chemistry) also impacts the integrity of the peptide sequence due to varying levels of acidolysis exposure. polypeptide.com

ParameterOptimized ConditionImpact on Impurity 3 Formation
Concentration 15–30 mg/mL (during final concentration step) google.comPrevents intermolecular reactions that lead to dimer formation.
Temperature 25°C–35°C (during final concentration step) google.comReduces the rate of side reactions, specifically the disulfide exchange that can form dimer impurities.
pH Controlled during purification and salt exchange. polypeptide.comMaintains the stability of the peptide and its disulfide bridge, preventing degradation or side reactions.
Reaction Time Optimized for each coupling and deprotection step. outsourcedpharma.comEnsures reaction completion while minimizing exposure time to conditions that could promote side reactions and impurity formation.

The choice of solvents used in synthesis, washing, and purification steps significantly influences the impurity profile.

Synthesis Solvents: The solvents used must be of high purity and appropriate for the specific reaction chemistry to prevent unwanted side reactions.

Wash Solvents: In the context of purification by crystallization or precipitation, the selection of a wash solvent is critical. An ideal wash solvent should effectively remove impurities dissolved in the mother liquor without excessively dissolving the desired Eptifibatide product. nih.gov The efficiency of a wash solvent is highest when it exhibits equal or slightly higher solubility for the impurity compared to the API at the isolation temperature. nih.gov Properties such as viscosity and density should also be considered to ensure good displacement washing. nih.gov

Crystallization Solvents: The selection of a crystallization solvent can mitigate the co-precipitation of challenging impurities. A systematic workflow can be employed to rationally select optimal solvents that maximize yield while minimizing impurity incorporation into the crystal lattice. nih.govresearchgate.net

Purification Techniques for Impurity Removal

Despite rigorous process controls, some level of Impurity 3 may still be present in the crude Eptifibatide product. Therefore, robust purification techniques are required to reduce these impurities to acceptable levels, typically below 0.1% for unknown impurities in the final API. polypeptide.com

Preparative chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the most powerful and commonly used method for the purification of synthetic peptides like Eptifibatide. polypeptide.compolypeptide.com

Multi-Step Chromatography: A common strategy involves a multi-step chromatographic procedure. An initial capture step, such as ion-exchange chromatography, can be used to significantly increase the purity of the crude peptide from, for example, 74% to 96%. polypeptide.com This is followed by a polishing step using reversed-phase chromatography, which separates the target peptide from closely related impurities based on hydrophobicity. polypeptide.com This two-step process can effectively reduce critical individual impurities to levels below 0.11%. polypeptide.com

Method Optimization: The efficiency of preparative HPLC can be enhanced through various strategies. Focusing the gradient can improve the resolution between the main product peak and closely eluting impurities. Furthermore, techniques like large volume sample loading can increase the amount of impurity introduced to the column, making detection and isolation more efficient while reducing the number of runs, time, and solvent required. The use of a secondary column with different selectivity can also aid in resolving the peak of interest from its neighbors.

TechniquePrincipleApplication to Impurity 3 Removal
Ion-Exchange Chromatography Separation based on net charge.Often used as an initial "capture" step to remove impurities with different charge characteristics from Eptifibatide. polypeptide.com
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. polypeptide.comThe primary "polishing" step to separate Impurity 3, which may have a very similar structure and size but a slight difference in hydrophobicity. polypeptide.com
Method Development Use of focused gradients and varied column selectivity. Optimizes the separation between Eptifibatide and Impurity 3, improving resolution and the purity of the final collected fraction.

Crystallization is a highly selective purification technique that can effectively remove impurities. nih.gov While peptides have a low propensity to crystallize, optimization of this process can be a valuable purification step. polypeptide.com

Solvent System Selection: The key to successful purification via crystallization is the selection of an appropriate solvent system. The goal is to find a system where Eptifibatide has limited solubility, promoting crystallization, while Impurity 3 remains dissolved in the mother liquor. researchgate.net

Process Control: The effectiveness of impurity rejection is governed by the crystallization conditions. By understanding the mechanisms of impurity incorporation—such as surface deposition or inclusion—a targeted approach can be developed. nih.gov For example, impurities deposited on the crystal surface from the mother liquor can often be removed by carefully selecting a wash solvent and optimizing the washing process. nih.govnih.gov

Reslurrying: If impurities are trapped on the crystal surface, reslurrying the crystalline product in a saturated, impurity-free solution can be an effective purification method. This process allows the surface layers to equilibrate and reject impurity molecules. nih.govucc.ie

In-Process Control and Monitoring

Effective control and mitigation of Eptifibatide Impurity 3, a process-related impurity, are critical for ensuring the quality, safety, and efficacy of the final Eptifibatide drug substance. polypeptide.com A comprehensive control strategy is built upon a thorough understanding of the Eptifibatide synthesis process and the formation pathways of potential impurities. nih.gov In-process controls (IPCs) and continuous monitoring are essential components of this strategy, allowing for the timely detection and correction of deviations that could lead to an increase in Impurity 3 levels. polypeptide.com

The synthesis of Eptifibatide, a cyclic heptapeptide (B1575542), can be accomplished through methods such as solid-phase peptide synthesis (SPPS) or liquid-phase synthesis. omizzur.com Each step of the synthesis, from the quality of raw materials to the cleavage and purification processes, presents a potential for impurity formation. polypeptide.comcreative-peptides.com The formation of peptide impurities can be influenced by factors such as incomplete reactions, side reactions, and the premature removal of protecting groups during synthesis. creative-peptides.com

In-process monitoring for this compound typically relies on highly sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method used for the separation, detection, and quantification of Eptifibatide and its related impurities. researchgate.netnih.gov By implementing HPLC methods at critical stages of the manufacturing process, manufacturers can monitor the level of Impurity 3 and ensure it remains within predefined limits. The development of robust, stability-indicating analytical methods is crucial for accurately tracking impurities throughout the process and in the final product. researchgate.net

The table below outlines key in-process control points and the analytical methods used for monitoring during Eptifibatide synthesis.

In-Process Control Point Parameter to Monitor Analytical Method Purpose
Raw Material QualificationPurity of amino acids and reagentsHPLC, Mass Spectrometry (MS)To prevent the introduction of impurities from starting materials. polypeptide.com
Post-Coupling StepsReaction completion, presence of unreacted materialsHPLCTo ensure the complete formation of the desired peptide sequence and minimize deletion impurities.
Cleavage and DeprotectionFormation of Impurity 3 and other process-related impuritiesHPLC, LC-MSTo monitor the efficiency of the cleavage process and identify the impurity profile. nih.gov
Purification StepsReduction of Impurity 3 levelsPreparative HPLCTo track the removal of Impurity 3 and other impurities to achieve the desired purity of the active pharmaceutical ingredient (API). polypeptide.com

A deep understanding of the manufacturing process allows for the identification of Critical Process Parameters (CPPs) that impact the formation of this compound. By controlling these CPPs, manufacturers can proactively minimize the generation of this impurity.

Reference Standard Development and Use for this compound

The development and use of a well-characterized reference standard for this compound are fundamental to the accurate detection, quantification, and control of this impurity in the Eptifibatide drug substance. pharmaffiliates.com Pharmaceutical reference standards serve as the benchmark against which production batches are tested, ensuring their quality and consistency. pharmaffiliates.comsynzeal.com

Development:

The development of a reference standard for this compound involves its synthesis, isolation, and rigorous characterization. The synthesis may be specifically targeted to produce the impurity, or it may be isolated from a crude Eptifibatide synthesis batch where it is present. Following isolation and purification, the identity and purity of the reference standard are established using a battery of analytical techniques.

Characterization of the Reference Standard:

Analytical Technique Purpose
Mass Spectrometry (MS)To confirm the molecular weight and elemental composition of this compound. nih.govrxnchem.com
Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the chemical structure and confirm the identity of the impurity.
High-Performance Liquid Chromatography (HPLC)To determine the purity of the reference standard. researchgate.netnih.gov
Certificate of Analysis (CoA)A comprehensive document is provided with the reference standard, detailing its identity, purity, and other critical data established through analytical testing. axios-research.com

Use in Quality Control:

The this compound reference standard is indispensable for several quality control applications:

Identification: The reference standard is used to confirm the identity of any peak corresponding to Impurity 3 in the chromatogram of an Eptifibatide sample by comparing retention times.

Quantification: It is used to accurately determine the concentration of this compound in test samples. This is crucial for ensuring that the level of the impurity does not exceed the established specification limits.

Method Validation: The reference standard is essential for validating analytical methods, demonstrating their accuracy, precision, linearity, and specificity for detecting and quantifying this compound. synzeal.com

Stability Studies: It is used to assess the stability of Eptifibatide drug substance and drug product over time by monitoring for any increase in the level of Impurity 3. synzeal.com

Regulatory Framework and Academic Implications for Impurity Management

International Conference on Harmonisation (ICH) Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. waters.com These guidelines provide a framework for the control of impurities; however, their direct applicability to synthetic peptides is explicitly limited.

ICH Q3A (Impurities in New Drug Substances) Relevant Principles

The ICH Q3A guideline provides recommendations on the control of impurities in new drug substances. ich.org Its primary objective is to establish thresholds for reporting, identifying, and qualifying impurities. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org

However, the scope of ICH Q3A explicitly excludes peptides, oligonucleotides, and other biological/biotechnological products. ich.orgdlrcgroup.com Therefore, the specific thresholds defined in this guideline are not directly applicable to Eptifibatide (B1663642) and its impurities. Despite this exclusion, the fundamental principles of ICH Q3A—such as the need for thorough impurity profiling and safety justification—inform the general approach to impurity control for peptides. polypeptide.com

ICH Q3B (Impurities in New Drug Products) Relevant Principles

Complementary to ICH Q3A, the ICH Q3B guideline focuses on impurities that arise during the manufacturing and storage of the new drug product, known as degradation products. youtube.comich.org These can result from the chemical degradation of the drug substance or from its interaction with excipients or the container closure system. youtube.comich.org

Similar to ICH Q3A, peptides are not covered within the scope of the ICH Q3B guideline. youtube.comich.org Nevertheless, the principles outlined are crucial for any drug product's development. The guideline emphasizes the importance of stability studies to identify potential degradation products and establishes a decision tree for their identification and qualification, concepts that are universally applied to ensure product quality and safety throughout its shelf life. youtube.com

ICH Q6A (Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances) Relevant Principles

ICH Q6A provides guidance on setting specifications, which are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. ich.org A specification includes a list of tests, references to analytical procedures, and appropriate acceptance criteria. ich.org

This guideline states that it may be applicable to synthetic peptides of low molecular weight, but it is not sufficient to adequately describe specifications for higher molecular weight peptides. rsc.org Key principles from ICH Q6A relevant to all drug substances include the establishment of acceptance criteria for specific impurities. ikev.org Specifications should list individual specified impurities (both identified and unidentified) and include a limit for total impurities. ich.org The guideline also underscores the importance of using stability-indicating analytical methods. nih.gov

Specific Regulatory Considerations for Synthetic Peptide Impurities

Given that peptides are excluded from the main ICH impurity guidelines, regulatory agencies have developed specific guidance for this product class. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have distinct, though conceptually similar, approaches to controlling peptide impurities. biopharmaspec.com

Requirements for Characterization and Qualification of Impurities

The complex nature of peptide synthesis and potential degradation pathways necessitates rigorous characterization and qualification of impurities. dlrcgroup.com

Characterization involves identifying the chemical structure of an impurity. Due to the potential for a wide variety of impurities—such as truncated sequences, extended sequences, or stereoisomers—highly sensitive and orthogonal analytical methods are required. biopharmaspec.com Regulators expect the use of multiple analytical techniques to build a comprehensive impurity profile. fda.gov

Common Peptide-Related Impurity TypesPrimary Analytical Characterization Techniques
Truncated/Deletion SequencesMass Spectrometry (MS), Liquid Chromatography (LC)-MS
Insertion SequencesMass Spectrometry (MS), Peptide Mapping
Stereoisomers (e.g., epimerization)Chiral Chromatography, Nuclear Magnetic Resonance (NMR)
Side-chain Reaction ProductsLC-MS, Tandem Mass Spectrometry (MS/MS)
Degradation Products (e.g., oxidation, deamidation)LC-MS, Stability-Indicating HPLC

This table details common types of impurities found in synthetic peptides and the advanced analytical methods used for their characterization. waters.comdlrcgroup.combiopharmaspec.com

Qualification is the process of establishing the biological safety of an impurity. ich.org An impurity is considered qualified if its level was adequately justified in safety and/or clinical studies. For generic peptides, an impurity's level can often be qualified by demonstrating that it is present at the same or a lower level than in the RLD. fda.gov Any new impurity, or an existing impurity at a significantly higher level, raises safety concerns, particularly regarding potential immunogenicity, and requires comprehensive justification. fda.govusp.orgusp.org

Future Research Directions and Advanced Methodologies for Eptifibatide Impurity 3

Development of Novel High-Throughput Analytical Techniques

The demand for faster and more efficient analysis in peptide drug development is driving innovation in high-throughput analytical techniques. For an impurity like Eptifibatide (B1663642) Impurity 3, rapid detection during process development and quality control is essential. Future research is focused on moving beyond traditional High-Performance Liquid Chromatography (HPLC), which often involves lengthy analysis times, towards more rapid and automated solutions. nih.govnih.govwilddata.cn

Ultra-High-Performance Liquid Chromatography (U)HPLC systems are already becoming standard, significantly reducing run times while improving separation efficiency. bioprocessonline.com The next frontier involves integrating these systems with advanced mass spectrometry and automation. High-throughput experimentation (HTE) workflows, which allow for dozens to thousands of experiments per day, require equally fast analytical methods. nih.govnih.gov Techniques such as Acoustic Injection Mass Spectrometry (AIMS) and other ambient ionization methods can offer analysis rates orders of magnitude higher than conventional LC-MS, making them ideal for screening large numbers of samples during process optimization to minimize the formation of Eptifibatide Impurity 3. nih.gov

Table 1: Comparison of Conventional and High-Throughput Analytical Techniques for Peptide Impurity Profiling


TechniqueTypical Analysis Time per SampleResolution/SensitivityApplication for this compound
Conventional HPLC-UV30-60 minutesGoodStandard purity testing and quantification.
U(H)PLC-UV/MS5-15 minutesVery HighFaster, higher-resolution separation and identification. shu.edu
Parallel LC SystemsEffective time of &lt;5 minutesHighIncreases sample throughput for routine QC.
Acoustic Injection MS (AIMS)&lt;1 secondModerate (no chromatography)Ultra-high-throughput screening during early process development. rsc.org

Computational Chemistry and Predictive Modeling for Impurity Formation

Understanding the formation mechanisms of impurities is key to their prevention. creative-peptides.com Future methodologies will increasingly rely on computational chemistry and predictive modeling to anticipate the formation of impurities like this compound. acs.org Peptide degradation is influenced by factors such as the primary amino acid sequence, pH, temperature, and solvent exposure. veeprho.comencyclopedia.pub

By using computational tools, researchers can model potential degradation pathways. For instance, Density Functional Theory (DFT) can be used to predict chemical shifts and aid in structure assignments, which is crucial for identifying unknown impurities. shu.edu Models can simulate conditions that lead to common peptide modifications such as deamidation (especially at asparagine or glutamine residues), oxidation (of methionine or cysteine), isomerization, and hydrolysis. encyclopedia.pubshu.edu Predicting the likelihood of these reactions based on Eptifibatide's sequence and manufacturing conditions allows for a proactive approach to process development, where conditions are specifically designed to avoid the predicted degradation pathways. nih.gov

Table 2: Predictive Modeling Approaches for Peptide Impurity Formation


Computational MethodPredicted OutcomeRelevance to this compound
Molecular Dynamics (MD) SimulationConformational stability; solvent accessibility of reactive residues.Identifies which amino acids are most exposed to degradation.
Quantum Mechanics (QM) / DFTReaction energy barriers; prediction of degradation product structures and NMR spectra. wilddata.cnHelps confirm impurity structure and predicts the most likely chemical transformations.
Sequence-Based Prediction ModelsLikelihood of deamidation, oxidation, or cleavage based on neighboring amino acids. Provides a rapid initial risk assessment for impurity formation. bioprocessonline.com

Green Chemistry Approaches to Impurity Mitigation

The synthesis of peptides is notoriously solvent-intensive, often using chemicals like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are environmentally hazardous. rsc.org Green chemistry principles aim to reduce this environmental impact, and these approaches can also directly lead to a reduction in process-related impurities. rsc.orgacs.org

Future research will focus on replacing traditional solvents with greener alternatives such as propylene (B89431) carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been shown to be viable in both solution- and solid-phase peptide synthesis (SPPS). rsc.orgacs.org The choice of coupling reagents is also critical; newer, more efficient reagents like "Oxyma Pure" can reduce side reactions and racemization compared to older agents. acs.org Furthermore, strategies that combine reaction steps, such as in situ Fmoc deprotection, can reduce the number of washing steps, thereby minimizing solvent use and potentially limiting the exposure of the peptide to conditions that might generate this compound. peptide.com

Table 3: Green Chemistry Strategies and Their Impact on Impurity Mitigation


Green Chemistry StrategyConventional ApproachGreen AlternativePotential Impact on Impurity Profile
Solvent ReplacementDMF, DCM, NMPPropylene Carbonate, 2-MeTHF, γ-Valerolactone [11, 14]Reduces formation of solvent-adduct impurities and degradation products.
Coupling ReagentsHBTU, HOBtOxymaPure, COMU nih.govLowers risk of racemization and other side-reactions.
Process OptimizationSeparate coupling and deprotection steps with washesIn situ Fmoc removal rsc.orgReduces overall reaction time and exposure to basic conditions, minimizing base-catalyzed side reactions.
PurificationSolvent-intensive RP-HPLCTag-assisted purification, enzymatic ligation [11, 13]Increases specificity of purification, potentially removing closely related impurities more effectively.

Advanced Structural Characterization Techniques

Unambiguous identification of an impurity is a regulatory requirement and is essential for understanding its potential impact. While LC-MS is a powerful tool for detecting impurities and providing mass information, it can be insufficient for complete structural elucidation, especially for isomeric impurities which have the same mass as the parent peptide. biopharmaspec.comenovatia.com

The future of characterizing impurities like this compound lies in the synergistic use of multiple advanced techniques. High-Resolution Mass Spectrometry (HRMS), particularly with tandem MS (MS/MS), is essential for confirming the amino acid sequence of the impurity and pinpointing the location of any modification. biopharmaspec.comnih.gov However, for definitive structural information, especially concerning stereochemistry (e.g., racemization of an amino acid from L- to D-form), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. oxfordglobal.comrsc.org Although less sensitive than MS, 1D and 2D NMR experiments can provide detailed 3D structural data, making it possible to distinguish between closely related isomers. oxfordglobal.comrsc.orgyoutube.com The combination of HRMS and NMR provides a comprehensive toolkit for full characterization. nih.govresearchgate.net

Table 4: Comparison of Advanced Structural Characterization Techniques


TechniqueInformation ProvidedStrengthsLimitations
High-Resolution MS (HRMS)Accurate molecular weight, elemental composition.Extremely high sensitivity and accuracy. Cannot distinguish between isomers.
Tandem MS (MS/MS)Amino acid sequence, location of modifications. nih.govProvides fragmentation data for sequence verification.Interpretation can be complex; some isomers remain indistinguishable.
Nuclear Magnetic Resonance (NMR)3D structure, stereochemistry, unambiguous identification of isomers. creative-peptides.comDefinitive for structure elucidation. nih.govRequires larger sample amounts; lower sensitivity than MS.
Ion Mobility Spectrometry (IMS)-MSInformation on molecular shape and size (collisional cross-section).Can separate some isomeric and isobaric species. Resolution may not be sufficient for all isomers.

Strategies for Impurity Control in Continuous Manufacturing

The pharmaceutical industry is gradually shifting from traditional batch manufacturing to continuous manufacturing, which offers benefits such as improved consistency and efficiency. bioprocessonline.com For peptide synthesis, this often involves continuous-flow solid-phase peptide synthesis (CF-SPPS). acs.org Controlling impurities like this compound in a continuous process requires a different approach centered on real-time monitoring and control. biopharminternational.com

Process Analytical Technology (PAT) is a cornerstone of this strategy. biopharminternational.com Future research will focus on implementing in-line or on-line analytical tools that can monitor critical process parameters and quality attributes in real time. semanticscholar.orgresearchgate.net For example, techniques like Raman or FTIR spectroscopy could monitor coupling efficiency during synthesis. biopharminternational.com A variable bed flow reactor can use pressure monitoring to track resin swelling, providing real-time data on reaction completion and peptide aggregation. researchgate.netrsc.org This continuous feedback loop allows for immediate adjustments to the process—such as extending a coupling time or adjusting flow rates—to prevent the formation of impurities before they accumulate, ensuring the final product consistently meets quality specifications. rsc.org

Table 5: Impurity Control Strategies in Continuous Peptide Manufacturing


PAT Tool / StrategyParameter MonitoredControl Action
In-line Spectroscopy (Raman, FTIR)Concentration of reactants/products, reaction completeness. encyclopedia.pubAdjust residence time, reagent concentration, or temperature.
Real-Time HPLC/UPLCImpurity profile at intermediate stages.Divert off-specification material; adjust upstream parameters.
Variable Bed Flow Reactor (Pressure Monitoring)Resin swelling, indicating coupling efficiency and aggregation. [25, 33]Modify flow rates, repeat coupling steps if incomplete. biopharminternational.com
Automated Feedback Control LoopsMultiple integrated sensor data.Autonomous, model-based process adjustments to maintain a state of control.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying Eptifibatide Impurity 3 in pharmaceutical formulations?

Methodological Answer:
High-performance liquid chromatography (HPLC) with a Phenomenex Synergi 3µ Fusion-RP column (4.6 × 150 mm) is widely used for separating Eptifibatide and its impurities. A validated method involves spiking samples with known concentrations of Impurity 3 and analyzing retention times (2.5–6 minutes for Eptifibatide) and peak areas. Linearity can be established by correlating impurity concentrations (e.g., 0.5–3 µg/mL) with peak area responses, as demonstrated in studies where Impurity 1 and 2 showed linearity (R² > 0.99) across 75–450 µg/mL Eptifidine concentrations .

Basic: How can researchers validate the specificity of analytical methods for Impurity 3?

Methodological Answer:
Specificity validation requires demonstrating that Impurity 3 is distinguishable from Eptifibatide and other impurities under stressed conditions (e.g., heat, light, or pH extremes). Spiking studies are critical: inject samples containing Impurity 3 alongside Eptifibatide and measure resolution factors (≥2.0) between adjacent peaks. For example, in Impurity 1 and 2 analyses, resolution exceeded 1.5 even at 450 µg/mL Eptifibatide, ensuring baseline separation. LC-MS/MS can further confirm specificity by verifying unique fragmentation patterns .

Advanced: What challenges arise in synthesizing and characterizing this compound for reference standards?

Methodological Answer:
Synthesis challenges include replicating the exact degradation pathway (e.g., oxidation, hydrolysis) that generates Impurity 3. Structural elucidation requires LC-MS/MS to identify molecular ions (e.g., m/z 415 for ramipril impurities in analogous studies) and compare fragmentation patterns with theoretical models. Batch consistency must be ensured by monitoring reaction conditions (temperature, pH) and using peptide content analysis (e.g., HPLC) to minimize variability in impurity profiles .

Advanced: How can batch-to-batch variability in Impurity 3 levels be assessed during peptide synthesis?

Methodological Answer:
Monitor Impurity 3 across ≥6 pilot-scale batches using HPLC to quantify deviations. Statistical tools (e.g., ANOVA) can analyze variability in impurity content, salt content, and solubility. For example, research-grade peptides may exhibit ≤10% variability in impurity levels, but stricter controls (e.g., TFA removal <1%) are needed for sensitive bioassays. Advanced QC protocols, such as peptide content analysis, should be implemented if inter-batch differences exceed 5% .

Regulatory: What data must be included in regulatory submissions for Impurity 3?

Methodological Answer:
Regulatory guidelines (e.g., ICH Q2(R2)) require:

  • Identity : Chemical structure and name (confirmed via NMR or LC-MS/MS).
  • Analytical Procedures : Validation data (specificity, linearity, accuracy) for HPLC/LC-MS methods.
  • Batch Data : Quantification in ≥3 production-scale batches, with impurity levels justified against toxicological thresholds (e.g., ≤30% of TTC for genotoxic risks).
    Example: USP monograph development for Eptifibatide mandates column specifications and retention time ranges .

Advanced: How do synthesis conditions influence the formation of Impurity 3?

Methodological Answer:
Impurity 3 formation is influenced by reaction pH, temperature, and raw material purity. For instance, acidic conditions during peptide coupling may promote deamidation or oxidation. Design of Experiments (DoE) can optimize parameters: in ramipril studies, adjusting pH from 2.5 to 3.0 reduced unknown impurities by 40%. Accelerated stability studies (40°C/75% RH for 6 months) further identify critical degradation pathways .

Basic: What statistical approaches are used to resolve contradictions in impurity quantification data?

Methodological Answer:
Discordant data (e.g., variable recovery rates in spiking studies) require regression analysis to assess method linearity and ANOVA to evaluate inter-laboratory precision. For example, a 10% deviation in Impurity 1 recovery across three labs was resolved by standardizing column temperatures and mobile phase ratios. Outliers should be scrutinized using Grubbs’ test or Dixon’s Q-test .

Advanced: What strategies ensure long-term stability of Impurity 3 in reference materials?

Methodological Answer:
Lyophilization in inert atmospheres (argon/nitrogen) at -20°C minimizes oxidative degradation. Periodic stability testing (e.g., every 3 months) using HPLC confirms impurity integrity. For peptide impurities, buffer excipients (e.g., mannitol) can stabilize against hydrolysis. In ramipril studies, impurity D remained stable for 24 months under these conditions .

Regulatory: How are acceptable limits for Impurity 3 determined in clinical-grade Eptifibatide?

Methodological Answer:
Limits are based on ICH Q3A/B thresholds:

  • Identification threshold : ≥0.1% for daily doses ≤2 g.
  • Qualification threshold : ≥0.15%, requiring toxicological data (e.g., Ames test).
    For genotoxic risks, the TTC (1.5 µg/day) applies. If Impurity 3 exceeds 30% of TTC in ≥3 batches, it must be included in drug substance specifications .

Advanced: How can researchers correlate Impurity 3 levels with clinical outcomes in Eptifibatide studies?

Methodological Answer:
Retrospective case-control studies (e.g., subgroup analyses in stroke trials) can link impurity levels to adverse events. For example, in PIS studies, patients with small artery occlusion (SAO) showed improved NIHSS scores with low-dose Eptifibatide, but impurity-driven variability in platelet inhibition may confound results. Multivariate regression models should adjust for batch-specific impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.